molecular formula C24H25NO4 B13624302 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid

Cat. No.: B13624302
M. Wt: 391.5 g/mol
InChI Key: ODPQAOWGUOTVPW-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Alkyne Group: The alkyne group is introduced through a coupling reaction with an appropriate alkyne precursor. This step often involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Automated peptide synthesizers are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: The alkyne group can undergo oxidation or reduction reactions to form different functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DIC and HOBt are frequently used as coupling reagents.

    Oxidation: Potassium permanganate (KMnO4) can be used for oxidation of the alkyne group.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the alkyne to an alkane.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides.

    Oxidized or Reduced Derivatives: Oxidation or reduction of the alkyne group produces various derivatives.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: The compound can be used to attach peptides to other molecules, such as drugs or imaging agents, for targeted delivery.

    Medicinal Chemistry: It serves as a precursor for the development of peptide-based therapeutics.

    Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: A valine derivative with similar protecting group chemistry.

    2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid with a different side chain.

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid is unique due to the presence of the alkyne group, which allows for additional chemical modifications and applications in bioconjugation and medicinal chemistry. The combination of the Fmoc protecting group and the alkyne functionality makes it a versatile compound in peptide synthesis and chemical biology.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-ynoic acid

InChI

InChI=1S/C24H25NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h1,7-14,21-22H,3-6,15-16H2,(H,25,28)(H,26,27)

InChI Key

ODPQAOWGUOTVPW-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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